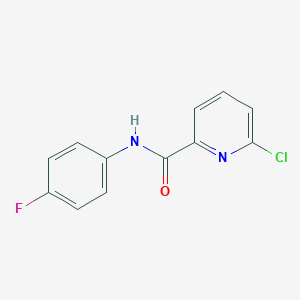![molecular formula C11H9BrN4S B184384 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine CAS No. 54025-92-2](/img/structure/B184384.png)
6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine, also known as BPTT, is a chemical compound that belongs to the family of thiadiazine derivatives. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Wirkmechanismus
The exact mechanism of action of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is not fully understood. However, it is believed to act on the GABAergic system, which is involved in the regulation of neuronal excitability. This compound has been shown to enhance the activity of GABA receptors, resulting in the inhibition of neurotransmitter release and the reduction of neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to exert a range of biochemical and physiological effects. It has been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase, and to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, this compound has been shown to improve cognitive function and memory retention in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is its high potency and selectivity. It has been shown to exhibit a wide range of pharmacological activities at low concentrations, making it a valuable tool for studying the GABAergic system. However, one of the limitations of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine. One area of interest is the development of novel therapeutic agents based on the structure of this compound. Another area of interest is the investigation of the molecular mechanisms underlying the pharmacological effects of this compound. Additionally, further studies are needed to evaluate the safety and efficacy of this compound in clinical settings.
Synthesemethoden
The synthesis of 6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves the reaction of 4-bromobenzylamine with 2-amino-4-methyl-5-mercapto-1,3,4-thiadiazole in the presence of a catalyst. The resulting product is then treated with acetic anhydride to obtain this compound.
Wissenschaftliche Forschungsanwendungen
6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit a range of pharmacological activities, including anticonvulsant, anxiolytic, and sedative effects. In addition, this compound has been shown to possess potent antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases.
Eigenschaften
CAS-Nummer |
54025-92-2 |
|---|---|
Molekularformel |
C11H9BrN4S |
Molekulargewicht |
309.19 g/mol |
IUPAC-Name |
6-(4-bromophenyl)-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C11H9BrN4S/c1-7-13-14-11-16(7)15-10(6-17-11)8-2-4-9(12)5-3-8/h2-5H,6H2,1H3 |
InChI-Schlüssel |
OVYFAGOHECFVOK-UHFFFAOYSA-N |
SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC1=NN=C2N1N=C(CS2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![6-Methylimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B184317.png)



![4-Imidazo[1,2-a]pyridin-2-ylbenzaldehyde](/img/structure/B184325.png)
